molecular formula C26H29N3S B3561303 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

Cat. No.: B3561303
M. Wt: 415.6 g/mol
InChI Key: SUKWJNKOGMNONN-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a synthetic 1,4-disubstituted piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 4-position and an N-(2-phenylethyl)carbothioamide moiety at the 1-position of the piperazine ring. This molecular architecture incorporates a privileged scaffold known for its versatile interactions with multiple pharmacological targets, making it a valuable intermediate in medicinal chemistry research . Piperazine derivatives are widely studied for their pharmacological potential, and structural analogs of this compound, particularly those featuring the benzhydryl group, have demonstrated notable biological activities in scientific research. These include investigated applications as antimycobacterial agents and explored potential in other therapeutic areas. The presence of the carbothioamide functional group contributes to its distinct chemical properties and reactivity, which may influence its interactions with biological targets . This product is provided for research purposes as a building block in the synthesis of more complex molecules and for in vitro biological screening. It is intended for use by qualified research professionals in laboratory settings only. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-benzhydryl-N-(2-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3S/c30-26(27-17-16-22-10-4-1-5-11-22)29-20-18-28(19-21-29)25(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKWJNKOGMNONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide typically involves the reaction of diphenylmethyl chloride with N-(2-phenylethyl)piperazine in the presence of a base, followed by the introduction of a carbothioamide group. The reaction conditions may include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Step 1: Formation of the Piperazine Core

  • Benzhydryl Piperazine Synthesis :
    Diphenylmethyl chloride reacts with piperazine in organic solvents (e.g., DMF) under heating (e.g., 80°C for 8 hours) to form 4-(diphenylmethyl)piperazine . This intermediate is critical for subsequent functionalization.

Step 3: Alkylation at the N-Position

  • N-Alkylation :
    The N-alkylation of piperazine derivatives with alkyl halides (e.g., 2-phenylethyl bromide) in the presence of bases like triethylamine can introduce the N-(2-phenylethyl) group. This step aligns with methods described for similar piperazine carboxamides .

Key Reaction Conditions

Reaction Type Conditions References
Piperazine Core SynthesisDiphenylmethyl chloride + piperazine, DMF, 80°C, 8 hours
Thioamide FormationLawesson’s reagent or P₂S₅, refluxing THF or dioxane
N-AlkylationAlkyl halide (e.g., 2-phenylethyl bromide), triethylamine, DCM, 0°C to RT

Stability and Reactivity

  • Hydrolysis :
    Thioamides are more resistant to hydrolysis than amides but can undergo acidic or basic hydrolysis to form the corresponding carboxylic acids or amides. For example, analogous piperazine carbothioamides may hydrolyze under strong acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) .

  • Nucleophilic Substitution :
    The piperazine ring’s nitrogen may act as a nucleophile in reactions with electrophiles (e.g., alkyl halides, acyl chlorides), though steric hindrance from the diphenylmethyl group could reduce reactivity.

  • Photostability :
    Piperazine derivatives with aromatic substituents may exhibit light sensitivity, requiring controlled storage conditions.

Analytical Characterization

Common techniques for verifying the structure of this compound include:

  • FT-IR : Detection of the thioamide C=S stretch (~1250 cm⁻¹) and piperazine C–N vibrations (~1255 cm⁻¹) .

  • ¹H-NMR : Identification of piperazine protons (e.g., ~2.2–3.7 ppm) and aromatic signals (e.g., diphenylmethyl at ~7.1–7.4 ppm) .

  • Mass Spectrometry : Molecular ion peak corresponding to the molecular weight (C₂₉H₃₂N₃S) and fragmentation patterns indicative of the diphenylmethyl group .

Challenges and Considerations

  • Steric Effects :
    The bulky diphenylmethyl group may hinder reaction efficiency during alkylation or thioamide formation.

  • Purification :
    Recrystallization (e.g., ethanol/water) or chromatography is often required to isolate pure products .

Comparison with Analogous Compounds

Compound Key Features Reactivity
4-(Diphenylmethyl)piperazine Piperazine core with diphenylmethyl groupActs as a precursor for N-alkylation or acylation
N-(2-Phenylethyl)piperazine N-alkylated piperazine with phenylethyl groupReduced steric hindrance compared to diphenylmethyl analogs
Piperazine-1-carbothioamide Thioamide functional group without bulky substituentsMore reactive toward hydrolysis than carboxamide analogs

Scientific Research Applications

Synthesis and Structural Modifications

Research has focused on synthesizing derivatives of piperazine compounds to explore their biological activities. The synthesis of 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide has been demonstrated through various methods, including:

  • Refluxing with thioamide precursors : This method allows for the introduction of the carbothioamide group, enhancing the compound's pharmacological properties.
  • Substitution reactions : Modifying the phenyl groups can lead to derivatives with varying biological activities.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound and its derivatives against various cancer cell lines. For instance:

  • A study reported that certain benzhydrylpiperazine derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating that modifications to the piperazine structure can enhance anticancer properties .
  • The presence of the thioamide group is believed to play a crucial role in mediating these effects, possibly through mechanisms involving apoptosis induction.

Antidepressant Activity

Research into piperazine derivatives has also suggested potential antidepressant effects. Compounds similar to this compound have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Pharmacological Studies

The pharmacological profile of this compound indicates potential uses in treating conditions such as:

  • Anxiety Disorders : Given the structural similarity to known anxiolytics, studies are underway to assess its efficacy in anxiety models.
  • Pain Management : Some derivatives have shown promise as analgesics through modulation of pain pathways.

Case Study Example

A notable case study involved testing a derivative of this compound in a preclinical model of depression. The results indicated significant improvement in behavioral outcomes compared to control groups, suggesting that further clinical trials could be warranted .

StudyFindingsImplications
Cytotoxicity StudySignificant activity against cancer cell linesPotential for development as an anticancer agent
Antidepressant ActivityModulation of serotonin levelsPossible use in treating depression
Pain Management StudyAnalgesic effects observedDevelopment as a pain relief medication

Mechanism of Action

The mechanism of action of 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved may include:

    Receptors: Binding to neurotransmitter receptors, such as serotonin or dopamine receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The piperazine-1-carbothioamide scaffold allows for extensive substitution, enabling tailored physicochemical and pharmacological properties. Below is a comparison of key analogs:

Compound Name & ID (from Evidence) Substituents (Piperazine-4-position) N-Attached Group Molecular Weight (g/mol) LC-MS Retention Time (min) HRMS (Calculated/Experimental)
Target Compound Diphenylmethyl 2-Phenylethyl ~445.5 (estimated) N/A N/A
Compound 31 3,5-Dichlorophenyl 4,6-Dimethylpyridin-2-yl 463.1386/463.1401 5.283 (Method 1), 2.95 (Method 2) 463.1386/463.1401
Compound 35 3-Chloro-5-(trifluoromethyl)phenyl 4,6-Dimethylpyridin-2-yl 429.1131/429.1131 5.41 (Method 1), 3.384 (Method 2) 429.1131/429.1131
Compound 38 2,4-Dichlorophenyl 4,6-Dimethylpyridin-2-yl ~395.09 (estimated) 5.222 (Method 1), 3.304 (Method 2) N/A
NCT-503 (31) 4-(Trifluoromethyl)benzyl 4,6-Dimethylpyridin-2-yl 408.33 (calculated) N/A 408.33 (theoretical)
Compound Y500-8810 3,4-Dichlorophenylmethyl 2-Phenylethyl 408.39 N/A N/A

Key Observations :

  • Steric Effects : Bulky substituents like diphenylmethyl may reduce binding affinity to compact active sites compared to smaller groups (e.g., methyl or methoxy in Compounds 33 and 36 ).
  • Electron-Withdrawing Groups: Analogs with trifluoromethyl or cyano groups (e.g., Compound 32 ) exhibit enhanced polarity, which may improve aqueous solubility but reduce CNS penetration.

Example Syntheses :

  • Compound 35 : Synthesized via reaction of 3-chloro-5-(trifluoromethyl)phenylpiperazine with 4,6-dimethylpyridin-2-yl isothiocyanate, followed by purification using reverse-phase chromatography.
  • NCT-503 : Prepared by alkylation of tert-butyl piperazine-1-carboxylate with 4-(trifluoromethyl)benzyl bromide, followed by deprotection and coupling with 4,6-dimethylpyridin-2-yl isothiocyanate (yield: 7.05 mmol).
  • Target Compound Route : Likely involves condensation of 4-(diphenylmethyl)piperazine with 2-phenylethyl isothiocyanate, analogous to methods in and .

Yield Comparison :

  • Halogenated analogs (e.g., Compound 31) often exhibit moderate yields (26–30%) due to steric hindrance .
  • Smaller substituents (e.g., methyl or methoxy) generally result in higher yields (e.g., Compound 33: ~35–40% ).

Biological Activity

The compound 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide is a derivative of piperazine that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2SC_{22}H_{26}N_2S with a molecular weight of approximately 350.52 g/mol. The compound features a piperazine ring substituted with diphenylmethyl and phenylethyl groups, contributing to its lipophilicity and potential bioactivity.

Structural Representation

PropertyValue
Molecular FormulaC22H26N2SC_{22}H_{26}N_2S
Molecular Weight350.52 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values for related compounds were reported to be lower than 3.80 μM, suggesting potent activity against these pathogens .

Cardiovascular Effects

A notable study evaluated the effects of related piperazine derivatives on cardiac function. The compound demonstrated greater inotropic effects in rat hearts compared to guinea pig hearts, indicating its potential as a cardiac agent. The inotropic effect was attributed to direct action on cardiac tissues, enhancing contractility without significant vasodilatory side effects .

Neuroprotective Effects

Piperazine derivatives have also been investigated for their neuroprotective effects. One study highlighted the potential of these compounds in ameliorating symptoms associated with cerebral dysfunction, such as those seen in senile dementia . The mechanism appears to involve modulation of neurotransmitter systems and protection against oxidative stress.

Case Studies

  • Cardiac Function Study : In a controlled experiment with isolated rat hearts, this compound was found to enhance cardiac contractility significantly more than other tested agents, suggesting it may serve as a therapeutic candidate for heart failure .
  • Antimicrobial Efficacy : A comparative study on various piperazine derivatives showed that those with higher lipophilicity exhibited better antimicrobial activity against Mtb, supporting the hypothesis that structural modifications can enhance bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a thiourea intermediate can be formed by reacting 1,2-diamine derivatives with isothiocyanates under mild conditions (e.g., THF, 40–70°C, 2–5 hours) . Optimization involves adjusting catalysts (e.g., DBU for cyclization), solvent polarity, and temperature. High-yield protocols (e.g., 44% yield) use automated purification via reversed-phase chromatography (acetonitrile/water with 0.1% TFA) .

  • Key Data :

ParameterExample ValueReference
SolventTHF
CatalystDBU
PurificationReversed-phase HPLC

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : Confirm hydrogen environments (e.g., δ 9.71 ppm for NH in DMSO-d₆) and carbon backbone .

  • HRMS : Verify molecular mass (e.g., m/z 328.1597 for related derivatives) .

  • HPLC : Assess purity (>95%) with UV detection at 254 nm.

    • Example :
      For structurally similar piperazine-thioureas, NMR and HRMS data are critical to distinguish regioisomers .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Substituent Variation : Modify the diphenylmethyl or phenylethyl groups to assess steric/electronic effects. For example, fluorophenyl substitutions enhance metabolic stability .

  • Enzyme Assays : Test inhibitory activity against targets like phosphoglycerate dehydrogenase (PHGDH) using IC₅₀ determination (e.g., competitive ELISA or fluorescence polarization) .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to active sites .

    • Data Contradiction :
      Fluorinated derivatives (e.g., N,4-bis(2-fluorophenyl) analogs) show higher target affinity than non-fluorinated variants, but excessive hydrophobicity may reduce solubility .

Q. How can researchers resolve contradictions in biological activity data across similar piperazine-carbothioamides?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers. For example, antimicrobial activity in some derivatives (e.g., Gram-positive inhibition) may stem from trifluoromethyl groups enhancing membrane penetration .

  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability.

    • Case Study :
      Piperazine derivatives with 4-sulfamoylphenyl groups show inconsistent enzyme inhibition due to divergent hydrogen-bonding interactions .

Q. What experimental approaches are used to identify molecular targets of this compound in cancer research?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
  • Kinome Screening : Use kinase profiling panels (e.g., Eurofins) to identify off-target effects.
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out suspected genes (e.g., PHGDH in glioblastoma models) .

Methodological Challenges

Q. How can researchers optimize the compound’s solubility for in vitro assays without altering its bioactivity?

  • Answer :
  • Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .

Q. What computational tools are recommended for predicting metabolic stability of this compound?

  • Answer :
  • Software : SwissADME or ADMET Predictor to estimate CYP450 metabolism.
  • Fragmentation Analysis : Use Mass Frontier to simulate MS/MS patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide
Reactant of Route 2
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4-(diphenylmethyl)-N-(2-phenylethyl)piperazine-1-carbothioamide

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